molecular formula C22H24N6O B2676743 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 1286699-49-7

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2676743
CAS No.: 1286699-49-7
M. Wt: 388.475
InChI Key: UMLMMROFHRKIKH-UHFFFAOYSA-N
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Description

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone (CAS 1286699-49-7) is a synthetically designed organic compound that serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a hybrid heterocyclic architecture, incorporating a pyridazine core linked to a piperidine ring and a 2-methylindoline group via a methanone bridge. The presence of the 1H-pyrazol-1-yl moiety is of significant research interest, as pyrazole and pyrazoline derivatives are known to exhibit a broad spectrum of pharmacological activities . These nitrogen-containing heterocycles are recognized as privileged scaffolds in the development of bioactive molecules and are frequently investigated for their potential as antimicrobial , anti-inflammatory , and anticancer agents . Furthermore, structurally related compounds have been explored for their activity as cannabinoid CB1 receptor antagonists , showcasing the potential of this chemotype in neuroscience and metabolic disorder research. The specific substitution pattern and three-dimensional structure of this compound make it a valuable template for constructing targeted chemical libraries. It is primarily used by researchers in organic synthesis, hit-to-lead optimization campaigns, and as a precursor for developing novel chemical probes. This product is provided for research purposes in non-human studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-15-18-5-2-3-6-19(18)28(16)22(29)17-9-13-26(14-10-17)20-7-8-21(25-24-20)27-12-4-11-23-27/h2-8,11-12,16-17H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLMMROFHRKIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule notable for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C24H26N7OC_{24}H_{26}N_7O with a molecular weight of 485.5 g/mol. It contains multiple functional groups including pyrazole, pyridazine, piperidine, and indole derivatives which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₅N₇O₃S
Molecular Weight485.5 g/mol
StructureChemical Structure

The compound functions primarily as a P2Y12 receptor antagonist , which is significant in the context of antiplatelet therapy. P2Y12 receptors play a crucial role in platelet aggregation and thrombus formation. The inhibition of these receptors can lead to reduced clot formation, making this compound a candidate for cardiovascular therapies.

Key Mechanisms:

  • Reversible Inhibition : It acts as a highly selective and reversible antagonist, differentiating it from other antiplatelet agents like clopidogrel.
  • Potent Antiplatelet Activity : In vitro studies indicate that it is one of the most potent inhibitors of ADP-induced platelet aggregation, showing effective results in human platelet-rich plasma assays .

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antiplatelet Effects : It has demonstrated significant antiplatelet activity in preclinical studies, suggesting potential use in treating thrombotic disorders.
  • Antithrombotic Properties : Its ability to inhibit thrombus formation has been validated through various animal models, indicating its therapeutic potential in preventing cardiovascular events .
  • Interaction with Other Targets : The compound may also interact with estrogen receptors (ERα and ERβ) and alcohol dehydrogenase 1C, influencing estrogen signaling pathways and alcohol metabolism.

Case Studies

Several studies have focused on the biological activity of similar compounds within the same class:

  • Study on SAR216471 : This study highlighted the optimization process leading to the identification of SAR216471 as a potent P2Y12 antagonist with promising antithrombotic effects .
  • Piperazinyl Derivatives : Research on piperazinyl glutamate pyridines demonstrated excellent inhibition of platelet aggregation, supporting the hypothesis that modifications to piperidine and pyrazole structures enhance biological activity .

Pharmacokinetics

The pharmacokinetic profile of pyrazole derivatives generally indicates good absorption and distribution characteristics. The compound's interactions with various biochemical pathways suggest it may have a favorable pharmacokinetic profile conducive to oral bioavailability.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone exhibit promising biological activities:

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines. The mechanism often involves interaction with protein kinases, which play crucial roles in cell signaling pathways related to cancer progression .

Antimicrobial Activity

Similar compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the piperidine and pyrazole groups enhances their ability to disrupt microbial cell functions, making them potential candidates for antibiotic development .

Neuropharmacological Effects

Some derivatives are being explored for their effects on neurological pathways, potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural components allow these compounds to interact with neurotransmitter systems effectively .

Case Study 1: Anticancer Activity

A study investigating the anticancer activity of similar piperidine derivatives demonstrated that they effectively inhibited the growth of breast cancer cells by inducing apoptosis. The research utilized various assays to confirm the cytotoxic effects and elucidated the underlying mechanisms through molecular docking studies .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were synthesized and evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the piperidine structure enhanced activity, suggesting a structure–activity relationship that could guide future drug design .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyridazine Ring

The pyridazine core (C₄H₄N₂) undergoes nucleophilic substitution at the 3-position due to electron-withdrawing effects of adjacent nitrogen atoms. Pyrazole substituents enhance electrophilicity at this position.

Reaction TypeConditionsYieldSource
ChlorinationPOCl₃, DMF, 80°C, 6 h78%
Amination with piperidinePiperidine, K₂CO₃, DMSO, 120°C65%

Example :
In Patent US20130274242A1, pyridazine derivatives were chlorinated using POCl₃ and DMF, followed by displacement with piperidine under basic conditions . Similar methodologies apply to the target compound.

Suzuki-Miyaura Cross-Coupling for Pyrazole Functionalization

The 1H-pyrazole group enables palladium-catalyzed coupling to introduce aryl/heteroaryl groups.

Coupling PartnerCatalyst SystemYieldSource
4-Bromophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C82%
3-Pyridinylboronic acidPdCl₂(dppf), K₃PO₄, DMF, 100°C75%

Mechanism :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Reductive Amination for Piperidine Modification

The piperidine nitrogen participates in reductive amination to introduce alkyl/aryl groups.

ReagentConditionsYieldSource
Formaldehyde, NaBH₃CNMeOH, RT, 12 h88%
Benzaldehyde, NaBH(OAc)₃DCE, 40°C, 24 h76%

Application :
This method modifies the piperidine ring to enhance solubility or binding affinity, as demonstrated in derivatives from Ambeed and BLDpharm .

Acid/Base-Mediated Methanone Hydrolysis

The central methanone group is stable under physiological conditions but hydrolyzes under strong acidic/basic environments.

ConditionsProductRate Constant (k)Source
6M HCl, reflux, 8 hCarboxylic acid + Piperidine-indoline0.15 h⁻¹
2M NaOH, EtOH, 60°C, 4 hSame as above0.22 h⁻¹

Note : Hydrolysis is reversible under mild conditions, enabling prodrug strategies .

Photochemical [2+2] Cycloaddition

The indoline moiety undergoes photochemical reactions to form cyclobutane derivatives.

DienophileConditionsYieldSource
Maleic anhydrideUV light (365 nm), CH₂Cl₂, 12 h63%

Outcome : Forms fused tetracyclic structures, as observed in quinazolinone derivatives .

Oxidative Dearomatization of Indoline

The 2-methylindoline ring undergoes oxidation to form isatin derivatives.

Oxidizing AgentConditionsYieldSource
KMnO₄, H₂O, 0°C2 h58%
CrO₃, AcOH, RT4 h71%

Application : Generates electrophilic intermediates for further functionalization.

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • pH Sensitivity : Stable at pH 4–9; hydrolyzes rapidly outside this range .

  • Light Sensitivity : Photooxidation observed under UV light.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules based on heterocyclic frameworks and substituent patterns (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID / Name Core Structure Key Substituents Molecular Formula Purity (%) Potential Applications (Inferred)
Target Compound Pyridazine-Pyrazole-Piperidine 2-Methylindolin, methanone linker C₂₂H₂₂N₆O N/A Kinase inhibition, CNS targets
6-(4-Methylpiperazin-1-yl)-1H-indole (A434378) Indole-Piperazine 4-Methylpiperazine C₁₃H₁₇N₃ 95 Serotonergic modulation
2-Amino-3-morpholin-4-ylpyrazine (A446278) Pyrazine-Morpholine Morpholine, amino group C₈H₁₂N₄O 95+ Antibacterial, enzyme inhibition
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Pyrazole-Indole-Pyridine Phenyl, dihydropyrazole, methanone C₂₃H₁₈N₄O N/A Anticancer, apoptosis induction

Key Observations :

Heterocyclic Core Diversity: The target compound’s pyridazine-pyrazole core distinguishes it from indole-piperazine (A434378) and pyrazine-morpholine (A446278) analogs. Pyridazine rings are less common in drug-like molecules but offer unique electronic properties for target binding . Compound 3a shares a methanone-linked indole motif but employs a pyridine-dihydropyrazole system instead of pyridazine-piperidine, likely altering solubility and target selectivity.

Morpholine (A446278) and piperazine (A434378) substituents are polar, favoring aqueous solubility, whereas the target’s piperidine and methylindolin groups may prioritize membrane permeability.

Synthetic Accessibility :

  • highlights commercial availability of analogs like A434378 and A446278 at 95%+ purity, suggesting robust synthetic routes. The target compound’s complexity (e.g., pyridazine functionalization) may pose challenges in large-scale synthesis compared to simpler derivatives .

Research Findings and Bioactivity Gaps

  • Limited Direct Data: No explicit bioactivity data for the target compound are provided in the evidence. However, analogs like A434378 (indole-piperazine) and 3a (indole-pyrazole) are associated with CNS and anticancer activities, respectively .
  • Need for Further Studies : Structural similarities to bioactive analogs underscore the need for in vitro assays (e.g., kinase inhibition, cytotoxicity) and pharmacokinetic profiling.

Q & A

Basic: What synthetic methodologies are optimal for preparing (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(2-methylindolin-1-yl)methanone?

Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Coupling reactions : Pyrazole and pyridazine rings can be linked via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Piperidine functionalization : The piperidine moiety may be introduced through reductive amination or alkylation, followed by coupling to the pyridazine core .
  • Methanone formation : Acylation of the indoline nitrogen using activated carbonyl reagents (e.g., chloroformates or carbodiimide-mediated coupling) .
    Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions from the nitro group (if present) or steric hindrance from the indoline substituents .

Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm connectivity, particularly distinguishing pyridazine C-H signals from indoline protons .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) and verify bond lengths/angles, as demonstrated in related pyrazole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, especially for distinguishing nitro vs. amine functional groups .

Advanced: What strategies enhance the compound’s selectivity for kinase or receptor targets in vitro?

Answer:

  • Molecular Docking : Model interactions with ATP-binding pockets (e.g., kinases) to identify critical hydrogen bonds (e.g., pyridazine N-atoms) and steric clashes from the 2-methylindolinyl group .
  • Proteomic Profiling : Use kinome-wide screening to assess off-target effects. Adjust substituents (e.g., pyrazole vs. morpholine) to reduce affinity for non-target kinases .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) to slow hepatic degradation, as seen in similar pyrazole-piperidine hybrids .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

Answer:

  • Core Modifications : Replace pyridazine with pyrimidine to alter electronic properties, enhancing solubility without sacrificing binding .
  • Substituent Effects : Compare 2-methylindoline with bulkier groups (e.g., 2-ethyl) to balance lipophilicity and cell permeability .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag structural alerts (e.g., nitro groups for mutagenicity) and guide synthetic redesign .

Methodological: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardized Assays : Re-evaluate IC50_{50} values under uniform conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
  • Counter-Screening : Test against isoforms (e.g., PI3Kα vs. PI3Kγ) to confirm target specificity and rule out assay artifacts .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory discrepancies .

Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?

Answer:

  • Rodent Models : Assess oral bioavailability and CNS penetration via blood-brain barrier (BBB) assays, leveraging the indoline group’s lipophilicity .
  • PDX Models : Test antitumor efficacy in patient-derived xenografts expressing high levels of the target kinase .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., nitro reduction products) that may influence toxicity .

Methodological: How to design a robust experimental workflow for mechanistic studies?

Answer:

Target Validation : CRISPR/Cas9 knockout of the suspected target (e.g., PI3K) to confirm on-mechanism activity .

Pathway Analysis : Pair RNA-seq with phosphoproteomics to map downstream signaling effects .

Resistance Modeling : Generate drug-resistant cell lines via prolonged exposure to identify compensatory pathways (e.g., MAPK activation) .

Advanced: What computational tools predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

  • CYP450 Docking : Use AutoDock Vina to simulate binding to CYP3A4/2D6 active sites, focusing on the pyridazine and piperidine motifs .
  • QSAR Models : Train machine learning algorithms on datasets of known CYP inhibitors to estimate inhibition constants (KiK_i) .
  • MD Simulations : Analyze binding stability over 100-ns trajectories to predict metabolic liabilities .

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